2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
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Overview
Description
2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methyl group, and a carbonitrile group attached to a pyrido[1,2-a]pyrimidine core
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-amino-4-oxo-6-methylpyridine-3-carbonitrile. This intermediate is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzylsulfanyl group. The final step involves cyclization to form the pyrido[1,2-a]pyrimidine core .
Chemical Reactions Analysis
2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. .
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile is not fully understood. molecular docking studies suggest that it binds to specific enzymes and proteins through non-covalent interactions, such as hydrogen bonding and π-π interactions . These interactions may inhibit the activity of target enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile include:
2-(benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: This compound has a similar benzylsulfanyl group but a different core structure, leading to different biological activities.
2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile: This compound has additional substituents on the pyrimidine ring, which may enhance its biological activity.
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a different core structure but shares the carbonitrile group, making it a useful comparison for studying structure-activity relationships.
The uniqueness of 2-(benzylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3OS |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3OS/c1-12-6-5-9-20-15(12)19-16(14(10-18)17(20)21)22-11-13-7-3-2-4-8-13/h2-9H,11H2,1H3 |
InChI Key |
SYRSJZWLPIXCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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